

A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzonitrile

Cat. No.: B176574

[Get Quote](#)

Introduction: A Versatile Fluorinated Scaffold

4-Fluoro-2-hydroxybenzonitrile is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its structure, featuring a strategically positioned fluorine atom, a hydroxyl group, and a nitrile moiety on a benzene ring, provides a unique combination of electronic properties and reactive handles for synthetic elaboration.^[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the hydroxyl and nitrile groups serve as versatile points for chemical modification.^[1]

This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physicochemical properties of **4-Fluoro-2-hydroxybenzonitrile**. Due to the limited availability of peer-reviewed experimental data for this specific isomer (CAS 186590-01-2), this document combines available supplier data with a robust, principles-based prediction of its spectroscopic profile. Furthermore, it provides detailed, field-proven protocols for the experimental determination of these key properties, empowering researchers to perform their own characterization with confidence.

Chemical Identity and Core Properties

The fundamental identity and computed physical properties of **4-Fluoro-2-hydroxybenzonitrile** are summarized below. It is critical to distinguish this compound from its more commonly documented isomer, 2-Fluoro-4-hydroxybenzonitrile (CAS 82380-18-5), as their properties differ.

Caption: Molecular Structure of **4-Fluoro-2-hydroxybenzonitrile**.

Table 1: Chemical Identity and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	4-Fluoro-2-hydroxybenzonitrile	[2]
Synonyms	2-Cyano-5-fluorophenol	[2] [3]
CAS Number	186590-01-2	[2] [3] [4] [5]
Molecular Formula	C ₇ H ₄ FNO	[2] [5]
Molecular Weight	137.11 g/mol	[2] [5]
Exact Mass	137.027691913 Da	[2]
Physical Form	Solid	[1]
Melting Point	No experimental data available	
Boiling Point	No experimental data available	[6]
Computed XLogP3	1.9	[2]

| Solubility | Expected to be soluble in polar organic solvents like DMSO, acetone, and methanol; limited solubility in water.[\[1\]](#) ||

Predicted Spectroscopic Profile

The elucidation of a molecule's structure is fundamentally dependent on spectroscopic analysis. In the absence of published experimental spectra for **4-Fluoro-2-hydroxybenzonitrile**, this section provides a predicted profile based on established principles of NMR, IR, and MS, explaining the causal relationship between the molecular structure and the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (Proton NMR): The aromatic region (δ 6.5-8.0 ppm) is expected to show three distinct signals corresponding to the three protons on the benzene ring.
 - H6: This proton is ortho to the hydroxyl group (-OH) and meta to the nitrile (-CN). It is expected to be a doublet, split by H5.
 - H5: This proton is ortho to both the fluorine (-F) and the nitrile (-CN) groups. It is expected to be a doublet of doublets, split by H6 and the adjacent fluorine atom.
 - H3: This proton is ortho to the fluorine atom and meta to the hydroxyl group. It is expected to be a doublet of doublets, split by H5 (a small 4-bond coupling) and the fluorine atom (a larger 3-bond coupling).
- ^{13}C NMR (Carbon-13 NMR): Seven unique carbon signals are expected.
 - C-CN (Nitrile): Expected in the δ 115-120 ppm range.
 - Aromatic Carbons: Six distinct signals are expected in the δ 100-165 ppm range. The carbon attached to the fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant ($^1\text{J}_{\text{CF}} \approx 240\text{-}250$ Hz). The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will also exhibit smaller C-F couplings. The carbon attached to the hydroxyl group (C2) will be the most downfield among the protonated carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

- O-H Stretch: A broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group.
- C-H Aromatic Stretch: Signals are expected just above 3000 cm^{-1} .
- C≡N (Nitrile) Stretch: A sharp, strong, and unambiguous absorption band is expected around $2220\text{-}2240\text{ cm}^{-1}$.

- C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm^{-1} region.
- C-F Stretch: A strong absorption band is expected in the 1100-1250 cm^{-1} region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show:

- Molecular Ion ($\text{M}^+\bullet$): A strong peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight (nominal mass: 137; exact mass: 137.03).
- Key Fragments: Characteristic fragmentation patterns may include the loss of CO (m/z 109) and HCN (m/z 110), which are common fragmentation pathways for hydroxybenzonitriles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be built upon a thorough understanding of a compound's potential hazards.

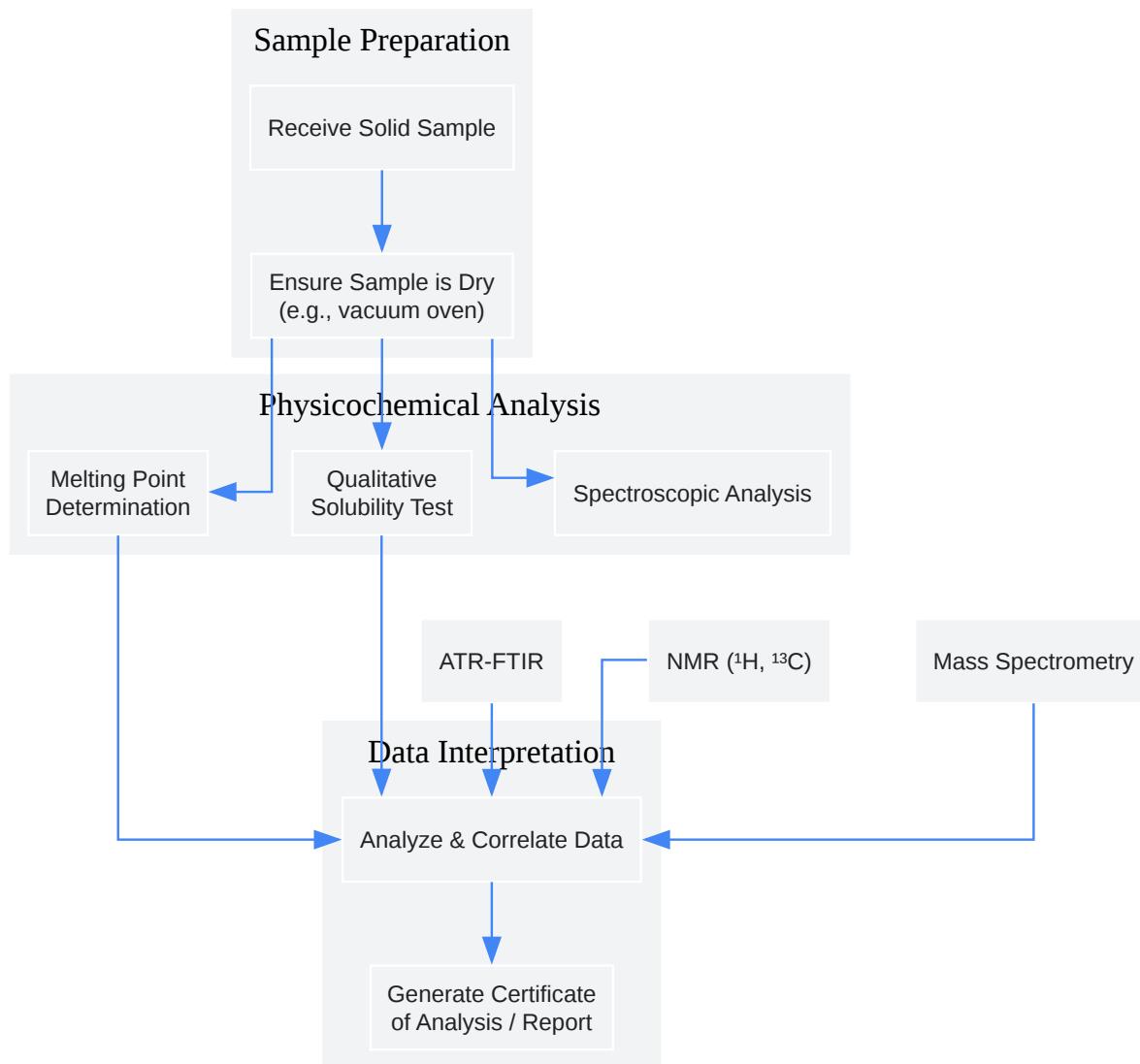
GHS Hazard Identification

4-Fluoro-2-hydroxybenzonitrile is classified as a hazardous substance. The following GHS hazard statements apply^[2]:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Safe Handling Protocol

A self-validating system for handling this compound involves engineering controls, personal protective equipment (PPE), and strict procedures.


- Engineering Controls: Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or powder.
- Personal Protective Equipment (PPE):
 - Wear a lab coat, nitrile gloves (or other chemically resistant gloves), and splash-proof safety goggles at all times.[7]
 - For operations that may generate significant dust, use of a respirator may be warranted based on a risk assessment.[8]
- Procedures:
 - Avoid creating dust when weighing or transferring the solid.
 - Wash hands thoroughly after handling, even if gloves were worn.[9]
 - In case of accidental contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[10]
 - Have an appropriate spill kit readily available.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9]

Experimental Protocols for Characterization

The following protocols describe standard, validated methodologies for determining the key physical properties of **4-Fluoro-2-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization of a chemical sample.

Melting Point Determination (Capillary Method)

Causality: The melting point range provides a crucial indicator of purity. A sharp melting range (typically $< 2^{\circ}\text{C}$) is characteristic of a pure compound, while impurities depress and broaden the range.[11]

Methodology:

- **Sample Preparation:** Place a small amount of finely powdered, dry sample onto a watch glass. Tap the open end of a capillary tube into the powder to load a small amount of sample. [\[12\]](#)
- **Packing:** Invert the tube and tap it gently on the benchtop, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The sample column should be 2-3 mm high.[\[11\]](#)[\[12\]](#)
- **Measurement:** Place the capillary tube into the heating block of a melting point apparatus. [\[12\]](#)
- **Heating:** If the approximate melting point is unknown, perform a rapid heating run (10-15°C/min) to find a rough value. Then, cool the apparatus and use a new sample for an accurate measurement, heating at a slow rate (1-2°C/min) starting from ~15°C below the approximate melting point.[\[11\]](#)[\[12\]](#)
- **Recording:** Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is T1-T2.

Qualitative Solubility Assessment

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute, determined by its functional groups, dictates its solubility in solvents of varying polarity. This test provides insight into the compound's polarity.[\[13\]](#)

Methodology:

- **Preparation:** Label a series of small test tubes for each solvent to be tested (e.g., Water, Methanol, Acetone, Dichloromethane, Hexane).
- **Dispensing:** Place approximately 10 mg of the solid into each test tube.[\[14\]](#)
- **Solvent Addition:** Add the first solvent (e.g., water) dropwise, up to ~0.5 mL, shaking or vortexing after each addition.[\[14\]](#)[\[15\]](#)

- Observation: Observe if the solid dissolves completely to form a clear solution. Record the compound as "soluble," "partially soluble," or "insoluble." [13]
- Systematic Testing: Repeat the process for each solvent, progressing from polar to non-polar. This systematic approach maps the compound's solubility profile.

ATR-FTIR Spectroscopy

Causality: This non-destructive technique measures the absorption of infrared radiation by the sample, causing molecular vibrations at specific frequencies that correspond to the bonds present in the molecule. It is an excellent method for identifying functional groups.

Methodology:

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions. [16]
- Sample Application: Place a small amount (a few milligrams) of the powder sample directly onto the ATR crystal, ensuring the entire crystal surface is covered. [17][18]
- Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum. [17][18]
- Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft tissue. [17]

NMR Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Nuclei in different chemical environments resonate at different frequencies, and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information.

Methodology:

- Sample Weighing: Weigh 5-10 mg of the compound for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a small, clean vial.[19][20]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3). The choice of solvent is critical; the compound must be fully soluble. [19][20]
- Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing may be required. Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.[21]
- Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and acquire the spectrum according to pre-defined experimental parameters.

References

- Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
- ResearchGate. How to Prepare Samples for NMR.
- University of Arizona. NMR Sample Preparation.
- Organamation. NMR Sample Preparation: The Complete Guide.
- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).
- University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
- University of Calgary. Melting point determination.
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Westlab Canada. Measuring the Melting Point. (2023).
- University of Missouri - St. Louis. Experiment 1 - Melting Points.
- SlideShare. experiment (1) determination of melting points. (2021).
- PubChem. **4-Fluoro-2-hydroxybenzonitrile** | C7H4FNO | CID 11029901.
- Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
- Shimadzu. Powder Samples.
- Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. (2022).
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS. (2016).

- YouTube. Solubility test/ Organic lab. (2021).
- Pharmaffiliates. CAS No : 186590-01-2 | Product Name : **4-Fluoro-2-hydroxybenzonitrile**.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ICCVAM. Test Method Protocol for Solubility Determination. (2003).
- NANoREG. Procedure for solubility testing of NM suspension. (2016).
- New Jersey Department of Health. BENZONITRILE - HAZARD SUMMARY.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 186590-01-2: 4-Fluoro-2-hydroxybenzonitrile [cymitquimica.com]
- 2. 4-Fluoro-2-hydroxybenzonitrile | C7H4FNO | CID 11029901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 186590-01-2|4-Fluoro-2-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 5. 186590-01-2 | CAS DataBase [m.chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. microbenotes.com [microbenotes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 18. jascoinc.com [jascoinc.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. organonation.com [organonation.com]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176574#4-fluoro-2-hydroxybenzonitrile-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com